molecular formula C10H15N3O3S B14820049 N-(5-Cyclopropoxy-4-(methylamino)pyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-4-(methylamino)pyridin-3-YL)methanesulfonamide

Cat. No.: B14820049
M. Wt: 257.31 g/mol
InChI Key: YINBMFBBMHIQAD-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-4-(methylamino)pyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C10H15N3O3S This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[5-cyclopropyloxy-4-(methylamino)pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-11-10-8(13-17(2,14)15)5-12-6-9(10)16-7-3-4-7/h5-7,13H,3-4H2,1-2H3,(H,11,12)

InChI Key

YINBMFBBMHIQAD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-4-(methylamino)pyridin-3-YL)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amination: The addition of the methylamino group to the pyridine ring.

    Sulfonation: The attachment of the methanesulfonamide group to the pyridine ring.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-4-(methylamino)pyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-Cyclopropoxy-4-(methylamino)pyridin-3-YL)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-4-(methylamino)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: A compound with similar structural features but different functional groups.

    N-(5-cyclopropoxy-4-(methylthio)pyridin-3-YL)methanesulfonamide: A closely related compound with a methylthio group instead of a methylamino group.

Uniqueness

N-(5-Cyclopropoxy-4-(methylamino)pyridin-3-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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